己烷-3-磺酰氯

描述

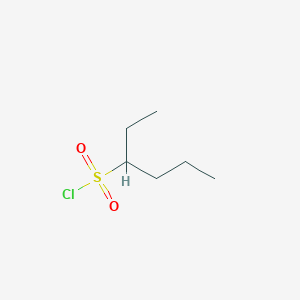

Hexane-3-sulfonyl chloride is an organosulfur compound . It belongs to the class of compounds known as sulfonyl chlorides . Sulfonyl chlorides are derivatives of sulfonic acids and are highly reactive .

Synthesis Analysis

Sulfonyl chlorides, including Hexane-3-sulfonyl chloride, can be synthesized through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts . Another method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . These methods are known for their efficiency and high yields .Molecular Structure Analysis

The molecular structure of Hexane-3-sulfonyl chloride is similar to that of other sulfonyl chlorides. It consists of a hexane chain with a sulfonyl chloride group attached at the third carbon . The sulfonyl group (S(=O)2) is a key functional group in this compound .Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive and can undergo various chemical reactions. They can react with amines to form sulfonamides, or with water to produce hydrochloric acid . They can also be converted into sulfonamides and sulfonyl azides through oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .科学研究应用

1. Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides

- Application Summary: Sulfonyl chlorides are prevalent reagents for the installation of the sulfonyl protecting group, which can be converted into numerous sulfonyl derivatives . They have been widely used as important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides .

- Methods of Application: A simple and rapid method for efficient synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups was described . A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides and sulfonates .

- Results or Outcomes: In most cases, these reactions are highly selective, simple, and clean, affording products at excellent yields .

2. Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives

- Application Summary: The search for a simple and efficient method for the synthesis of sulfonamide and sulfonate derivatives under mild and eco-friendly conditions is of continuing interest . Sulfonyl chlorides are still the best choice as starting materials for the preparation of target products .

- Methods of Application: A simple, efficient and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions using water and sodium carbonate as HCl scavengers to produce the products with high yields and purities was reported .

- Results or Outcomes: Two derivatives, 4- (tosyloxy)benzoic acid (5a) and 4- ( (4-methylphenyl)sulfonamido)benzoic acid (5b), were reacted with 2-morpholinoethan-1-amine under green conditions, where OxymaPure/diisopropylcarbodiimide (DIC) was used as a coupling reagent and 2-MeTHF as a solvent to give the target product with high yield and purity .

3. Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides

- Application Summary: This research presents a method for the chromoselective synthesis of sulfonyl chlorides and sulfonamides using potassium poly(heptazine imide) as a photocatalyst . The study demonstrates how varying the color of incident light can alter the chemoselectivity of the photocatalytic reaction .

- Methods of Application: The researchers used potassium poly(heptazine imide) to selectively generate three different products from S-arylthioacetates by simply varying the excitation light and otherwise identical conditions .

- Results or Outcomes: The study showed that arylchlorides are produced under UV/purple light, sulfonyl chlorides with blue/white light, and diaryldisulfides at green to red light .

4. Synthesis of Sulfonyl Chlorides by Chlorosulfonation

- Application Summary: This research presents a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . The procedure is simple, environment-friendly, and worker-friendly .

- Methods of Application: The researchers used readily accessible reagents, offered safe operations, and easy purification without chromatography . The procedure is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .

- Results or Outcomes: The procedure affords high yields of diverse sulfonyl chlorides .

5. Chromoselective Conversion of Thioacetates

- Application Summary: This research presents a method for the chromoselective conversion of thioacetates using potassium poly(heptazine imide) as a photocatalyst . The study demonstrates how varying the color of incident light can alter the chemoselectivity of the photocatalytic reaction .

- Methods of Application: The researchers used potassium poly(heptazine imide) to generate selectively three different products from S-arylthioacetates simply varying the excitation light and otherwise identical conditions .

- Results or Outcomes: The study showed that arylchlorides are produced under UV/purple, sulfonyl chlorides with blue/white, and diaryldisulfides at green to red light .

6. Synthesis of Diverse Sulfonyl Chlorides

- Application Summary: This research presents a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .

- Methods of Application: The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography . It is also applicable to other substrates such as thiols, disulfides, thioacetates, and xanthates .

- Results or Outcomes: The procedure affords high yields of diverse sulfonyl chlorides .

安全和危害

未来方向

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of sulfonyl chlorides. For example, a recent paper discusses the use of potassium poly(heptazine imide) as a photocatalyst for the chromoselective synthesis of sulfonyl chlorides . Another study investigates a continuous flow protocol for the synthesis of sulfonyl chlorides, which offers improved safety and control over reaction parameters .

属性

IUPAC Name |

hexane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAVSZUJLYKYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexane-3-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1465759.png)

![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)

![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)

![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)